molecular formula C10H15ClN2O B2703616 N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride CAS No. 2287330-73-6

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride

Cat. No.: B2703616
CAS No.: 2287330-73-6
M. Wt: 214.69
InChI Key: ZWARSENNTROXOB-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride is an acetamide derivative featuring a methyl-substituted nitrogen and a 2-aminomethylphenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-6-4-3-5-9(10)7-11;/h3-6H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARSENNTROXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride typically involves the reaction of 2-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

Chemistry

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions yield amine derivatives using sodium borohydride.
  • Substitution : The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
Reaction TypeReagentProduct
OxidationKMnO₄Nitroso derivatives
ReductionNaBH₄Amine derivatives
SubstitutionNucleophilesSubstituted acetamide derivatives

Biology

In biological research, this compound has been employed to study enzyme interactions and receptor binding. Its ability to modulate the activity of specific molecular targets makes it valuable for exploring biochemical pathways.

  • Mechanism of Action : The compound interacts with enzymes and receptors, potentially influencing their activity through hydrogen bonding and hydrophobic interactions.

Medicine

This compound is investigated for its therapeutic properties:

  • Anticonvulsant Activity : Research indicates that derivatives exhibit significant protection against seizures in animal models. For instance, modifications in structure have been shown to enhance efficacy against seizures induced by maximal electroshock and pentylenetetrazole.

    Case Study : A study synthesized several analogs that demonstrated varying anticonvulsant activities, emphasizing the importance of structural modifications.
  • Antiproliferative Activity : Related compounds have shown effectiveness against cancer cell lines, with IC50 values indicating their potential as anticancer agents.
CompoundCell LineIC50 (μM)
2,4-bis[(substituted-aminomethyl)phenyl]quinazolineHeLa0.50
2,4-bis[(substituted-aminomethyl)phenyl]quinolineMDA-MB-2313.58

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-[2-(Aminomethyl)phenyl]-N-methylacetamide·HCl C10H15ClN2O 214.69 (calc.) Not Reported 2-Aminomethyl, N-methyl
N-(4-(Aminomethyl)phenyl)acetamide·HCl C9H13ClN2O 198.65 ~260–309 4-Aminomethyl
N-(3-(Aminomethyl)phenyl)-N-methylacetamide·HCl C10H15ClN2O 214.69 Not Reported 3-Aminomethyl, N-methyl
2-Chloro-N-phenylacetamide C8H8ClNO 169.61 185–187 2-Chloro

Table 2: Spectroscopic Data Comparison

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HPLC Retention Time (min)
N-(4-(Aminomethyl)phenyl)-6-methyl-2-hydroxybenzamide·HCl 2.35 (s, CH3), 6.8–7.9 (aromatic) 168.5 (C=O), 115–140 (aromatic) 0.88
Target Compound (Inferred) ~2.8 (N-CH3), 4.1 (NH2) ~170 (C=O), 125–140 (aromatic) Not Reported

Key Findings and Implications

  • Pharmacological Gaps : While analogs like Compound 35 () show specific enzyme inhibition, the target compound’s bioactivity remains unstudied, warranting further research.

Biological Activity

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C₉H₁₂ClN₂O and features an aminomethyl group attached to a phenyl ring, with a methylacetamide moiety. The compound is characterized by its ability to interact with various biological targets, which can lead to significant pharmacological effects.

Property Value
Molecular FormulaC₉H₁₂ClN₂O
Molecular Weight188.66 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, which can lead to various pharmacological effects. For instance, it has been shown to exhibit anticonvulsant properties by binding to neuronal voltage-sensitive sodium channels, influencing neurotransmitter release, and affecting neuronal excitability .

Anticonvulsant Activity

Research indicates that derivatives of N-[2-(Aminomethyl)phenyl]-N-methylacetamide have been evaluated for their anticonvulsant activity. In studies using animal models, certain derivatives demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .

  • Case Study : A study synthesized several analogs of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for anticonvulsant activity. The results indicated that modifications in the structure significantly influenced the anticonvulsant efficacy, highlighting the importance of specific substituents on the phenyl ring .

Antiproliferative Activity

Recent investigations have also explored the antiproliferative effects of related compounds on cancer cell lines. For example, derivatives with similar structural motifs were tested against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 μM .

  • Table: Antiproliferative Activity of Related Compounds
Compound Cell Line IC50 (μM)
2,4-bis[(substituted-aminomethyl)phenyl]quinazolineHeLa0.50
2,4-bis[(substituted-aminomethyl)phenyl]quinolineMDA-MB-2313.58

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence and position of substituents on the phenyl ring significantly affect the biological activity of the compound. For instance, fluorinated derivatives exhibited enhanced anticonvulsant activity compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride, and how is purity validated?

  • Methodology :

  • Step 1 : Start with 2-nitrobenzaldehyde. Reduce the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) to yield 2-aminomethylphenylamine.
  • Step 2 : Acetylate the amine using acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
  • Step 3 : Methylate the secondary amine using methyl iodide under basic conditions.
  • Step 4 : Convert the free base to the hydrochloride salt by treating with HCl in an aprotic solvent (e.g., dichloromethane).
  • Validation : Confirm purity via HPLC (retention time consistency, e.g., ~1.05–1.21 min for analogous compounds ), HRMS (mass accuracy <5 ppm), and NMR (e.g., absence of residual solvent peaks in 1^1H/13^{13}C spectra) .

Q. How are structural discrepancies resolved when characterizing this compound?

  • Methodology :

  • Use orthogonal techniques: Compare 1^1H NMR chemical shifts (e.g., methylacetamide protons at δ 2.0–2.2 ppm, aromatic protons at δ 6.8–7.5 ppm) with computational predictions (DFT or molecular modeling) .
  • Cross-validate with 13^{13}C NMR and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .
  • Address contradictions (e.g., unexpected melting points) by repeating synthesis under inert atmosphere to rule out oxidation .

Advanced Research Questions

Q. How does the 2-aminomethyl substitution on the phenyl ring influence biological activity compared to 4-substituted analogs?

  • Methodology :

  • In vitro assays : Test inhibition of kallikrein-related peptidase 6 (KLK6) using fluorogenic substrates, comparing IC₅₀ values of 2- vs. 4-substituted derivatives (e.g., 2-substituted may show enhanced steric hindrance, altering enzyme binding) .
  • Molecular docking : Simulate binding poses in KLK6 active sites (e.g., using AutoDock Vina) to assess positional effects on hydrogen bonding and hydrophobic interactions .
  • Data interpretation : Lower activity in 2-substituted derivatives may correlate with reduced solubility (LogD ~1.5–2.0 vs. 1.2–1.8 for 4-substituted analogs) .

Q. What experimental strategies address contradictory results in oligodendrocyte growth promotion assays?

  • Methodology :

  • Dose-response optimization : Test concentrations from 1 nM–100 μM to identify non-linear effects (e.g., biphasic responses due to off-target effects at high doses) .
  • Control experiments : Use siRNA knockdown of KLK6 to confirm target specificity. Compare with positive controls (e.g., BDNF) and negative controls (DMSO vehicle) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to differentiate assay variability (e.g., ±15% cell viability variation) from true biological effects .

Q. How can metabolic stability and plasma protein binding be evaluated for this compound?

  • Methodology :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis. For example, >90% binding may limit free drug availability, requiring structural modifications (e.g., adding polar groups) .
  • Correlation with LogD : Compounds with LogD >2.0 (predicted via ACD/Labs) often exhibit higher protein binding .

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